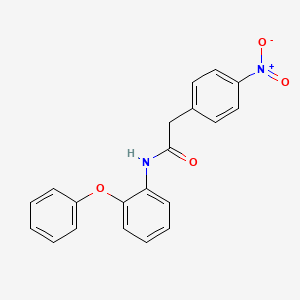
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BMD-1 and is known for its ability to selectively inhibit the activity of a specific enzyme known as glycogen synthase kinase 3 beta (GSK-3β). This enzyme has been implicated in a variety of physiological and pathological processes, including the regulation of glucose metabolism, cell proliferation, and apoptosis.
Wirkmechanismus
BMD-1 inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to a downstream effect on various cellular signaling pathways. The inhibition of GSK-3β has been shown to have a variety of effects on cellular processes, including the regulation of glucose metabolism, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by BMD-1 has been shown to have a variety of biochemical and physiological effects. BMD-1 has been shown to regulate glucose metabolism by increasing insulin sensitivity and promoting glucose uptake in cells. Additionally, BMD-1 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. These effects have been observed in vitro and in vivo, and suggest that BMD-1 may have potential therapeutic applications in the treatment of cancer and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
BMD-1 has several advantages for use in lab experiments. The compound is highly selective for GSK-3β and does not inhibit other kinases, which makes it a useful tool for studying the role of GSK-3β in various cellular processes. Additionally, BMD-1 has been shown to be stable in cell culture media and is not toxic to cells at concentrations used in experiments.
However, there are also limitations to the use of BMD-1 in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, the synthesis of BMD-1 can be challenging, which may limit its availability for use in experiments.
Zukünftige Richtungen
For the study of BMD-1 include the potential use in the treatment of Alzheimer's disease, the development of more potent and selective inhibitors of GSK-3β, and the use of BMD-1 in combination with other drugs.
Synthesemethoden
The synthesis of BMD-1 was first reported in 2007 by a research group led by Dr. James Inglese at the National Institutes of Health. The synthesis involves a multistep process that begins with the reaction of 1,3-benzodioxole with chloroacetyl chloride to form the intermediate compound 1,3-benzodioxol-5-ylacetyl chloride. This intermediate is then reacted with 4-chloro-3-methylphenol in the presence of a base to form the final product, BMD-1. The synthesis of BMD-1 has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
BMD-1 has been extensively studied for its potential use in scientific research. The compound has been shown to selectively inhibit the activity of GSK-3β, which has been implicated in a variety of physiological and pathological processes. GSK-3β has been shown to play a role in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. As such, BMD-1 has been studied for its potential use in the treatment of these diseases.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11-6-13(3-4-14(11)18)21-9-17(20)19-8-12-2-5-15-16(7-12)23-10-22-15/h2-7H,8-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKXRPGATWIXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5806038.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)
![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)





![N'-[4-(dimethylamino)benzylidene]-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5806089.png)




![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)